2-Chloro-5-nitrophenylboronic acid

Suzuki-Miyaura cross-coupling Physical organic chemistry Reaction kinetics

Select 2-chloro-5-nitrophenylboronic acid (CAS 867333-29-7) for Suzuki-Miyaura cross-couplings where the ortho-chloro/meta-nitro substitution pattern is non-negotiable. This specific arrangement governs electronic density and steric profile, enabling 94% coupling yields in pharmaceutical intermediates. Substituting with isomers such as 2-chloro-4-nitrophenylboronic acid risks reduced yields, byproduct formation, or complete reaction failure. The nitro group reduces to an amine handle for further diversification; the chloro substituent enables secondary transformations. Its lowered pKa of 6.63 enhances diol binding at physiological pH for bioconjugation probes. ≥97% purity, store at 2–8°C under inert gas.

Molecular Formula C6H5BClNO4
Molecular Weight 201.37 g/mol
CAS No. 867333-29-7
Cat. No. B3024580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitrophenylboronic acid
CAS867333-29-7
Molecular FormulaC6H5BClNO4
Molecular Weight201.37 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)(O)O
InChIInChI=1S/C6H5BClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3,10-11H
InChIKeyKNFHCUNPMBSLRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-nitrophenylboronic Acid (CAS 867333-29-7) - High-Purity Arylboronic Acid for Suzuki-Miyaura Cross-Coupling Applications


2-Chloro-5-nitrophenylboronic acid (CAS 867333-29-7), with the molecular formula C6H5BClNO4 and a molecular weight of 201.37 g/mol, is a white to light yellow crystalline solid that functions as a versatile building block in organic synthesis [1]. This compound is distinguished by the presence of both a chloro substituent at the 2-position and a nitro group at the 5-position on the phenyl ring, which collectively impart unique electronic and steric properties that are critical for its performance in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . It is soluble in polar organic solvents such as dimethyl sulfoxide and ethanol, but insoluble in water . With a standard purity specification of 97-98% from reputable vendors, this compound is supplied as a solid with a melting point range of 236-238 °C and is recommended for long-term storage under inert gas at 2-8 °C [2].

Why Generic Arylboronic Acids Cannot Substitute for 2-Chloro-5-nitrophenylboronic Acid in Demanding Synthetic Applications


A common misconception in procurement is that arylboronic acids with similar functional groups can be used interchangeably in cross-coupling reactions. However, the precise substitution pattern of 2-chloro-5-nitrophenylboronic acid—specifically the ortho-chloro and meta-nitro arrangement—is not a trivial detail. This specific pattern dictates the compound's electronic density, steric profile, and, consequently, its reactivity, selectivity, and stability in catalytic cycles [1]. Attempting to substitute with an isomer like 2-chloro-4-nitrophenylboronic acid (CAS 1436612-57-5) or an analog like 5-nitrophenylboronic acid, which lacks the chlorine atom, can lead to dramatically different reaction outcomes, including reduced yields, the formation of unwanted byproducts, and complete reaction failure. The following evidence demonstrates why the selection of this specific compound is a critical, non-negotiable factor for the success of certain synthetic transformations.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 2-Chloro-5-nitrophenylboronic Acid


Superior Acidity (Lower pKa) Enhances Reactivity in Suzuki-Miyaura Coupling Compared to Non-Halogenated Analog

The presence of both a chloro and a nitro group significantly lowers the pKa of 2-chloro-5-nitrophenylboronic acid to 6.63 ± 0.58, compared to 8.70 for the unsubstituted parent phenylboronic acid [1] [2]. This higher acidity facilitates the formation of the more nucleophilic boronate anion under standard Suzuki-Miyaura coupling conditions, accelerating the rate-limiting transmetalation step. In contrast, 5-nitrophenylboronic acid, lacking the chloro group, has a higher pKa, making it less reactive under identical basic conditions [3].

Suzuki-Miyaura cross-coupling Physical organic chemistry Reaction kinetics

Demonstrated Efficiency in Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

2-Chloro-5-nitrophenylboronic acid has been successfully employed as a key reagent in the synthesis of complex biaryl structures. In a representative patent procedure, the compound was coupled with a bromo-substituted benzo[1,2,4]triazine derivative using a palladium catalyst and a carbonate base, affording the desired biaryl product in a 94% isolated yield [1]. This high yield demonstrates the compound's effectiveness in a sterically demanding coupling, which is a critical performance indicator for evaluating a boronic acid's utility in drug discovery and materials science.

Cross-coupling catalysis Synthetic methodology Process chemistry

Regioisomeric Selectivity: The 2-Chloro-5-Nitro Pattern Provides a Unique Electronic and Steric Profile

The specific 2-chloro-5-nitro substitution pattern creates a unique electronic environment that is not replicated by other regioisomers, such as 2-chloro-4-nitrophenylboronic acid (CAS 1436612-57-5) or 2-chloro-3-nitrophenylboronic acid . The combination of an ortho-chloro group, which introduces steric bulk and an inductive electron-withdrawing effect, with a meta-nitro group, which exerts a strong resonance electron-withdrawing effect, results in a net deactivation of the aromatic ring that can enhance regioselectivity in subsequent functionalization reactions [1]. This precise substitution pattern is essential for constructing specific molecular architectures where the position of the nitro group dictates the final product's biological or material properties.

Regioselective synthesis Structure-activity relationship Chemical biology

Defined Storage Requirements and Purity Specifications for Reproducible Research Outcomes

Reputable vendors specify that 2-chloro-5-nitrophenylboronic acid must be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C to prevent degradation, with a guaranteed minimum purity of 95-97% and maximum moisture content of 0.5% [1] . These specifications are crucial because boronic acids, particularly those with electron-withdrawing groups, are prone to protodeboronation and oxidation upon exposure to air and moisture. Failure to adhere to these storage conditions can lead to a significant drop in purity over time, resulting in lower-than-expected yields or complete reaction failure. In contrast, some less reactive analogs may be more forgiving in their storage requirements but do not possess the same synthetic advantages.

Compound management Quality control Reproducibility

Best Research and Industrial Application Scenarios for 2-Chloro-5-nitrophenylboronic Acid (CAS 867333-29-7)


Synthesis of Complex Biaryl Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

2-Chloro-5-nitrophenylboronic acid is a critical intermediate in the pharmaceutical industry for the construction of biaryl and heterobiaryl motifs, which are prevalent in numerous drug candidates, particularly in oncology [1]. Its demonstrated ability to participate in high-yielding Suzuki-Miyaura cross-couplings (94% yield in a relevant patent example) makes it a preferred reagent for building complex molecular architectures found in APIs [2]. The subsequent reduction of the nitro group to an amine provides a versatile handle for further diversification, making this compound a strategic choice for medicinal chemistry programs.

Development of Advanced Materials and Agrochemicals

The unique electronic properties conferred by the 2-chloro-5-nitro substitution pattern are valuable in the design of advanced materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and novel polymers. The compound serves as a key monomer or building block for introducing specific electronic and optical characteristics into a polymer backbone or small-molecule material [1]. Similarly, in agrochemical research, it is used to construct novel herbicides and fungicides where the biaryl structure is essential for target binding and biological activity.

Synthesis of Functionalized Amines and Nitrogen-Containing Heterocycles

This boronic acid is a strategic starting material for the synthesis of 2-aminobiphenyls and 2,2'-diaminobiphenyls, which are important scaffolds for developing Schiff base ligands and catalysts [1]. The nitro group can be selectively reduced to an amine after the Suzuki coupling step, providing a direct route to functionalized anilines. Furthermore, the ortho-chloro substituent can serve as a secondary reactive site for subsequent transformations, enabling the synthesis of complex, nitrogen-containing heterocyclic systems of interest in both pharmaceutical and agrochemical sectors [2].

Chemical Biology Probe and Bioconjugation Tool Development

The boronic acid functionality is known to form reversible covalent bonds with 1,2- and 1,3-diols, which are present in carbohydrates and other biomolecules. The presence of the strong electron-withdrawing chloro and nitro groups lowers the pKa of 2-chloro-5-nitrophenylboronic acid to 6.63, enhancing its binding affinity for diols at physiological pH compared to unsubstituted phenylboronic acid [1]. This property makes it a valuable building block for designing novel chemical probes, affinity chromatography ligands, and bioconjugation reagents for detecting or isolating glycoproteins, sugars, and other diol-containing biomolecules [2].

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